Cas no 127264-13-5 (5-(2-bromoethyl)-2,3-dihydro-1H-indene)

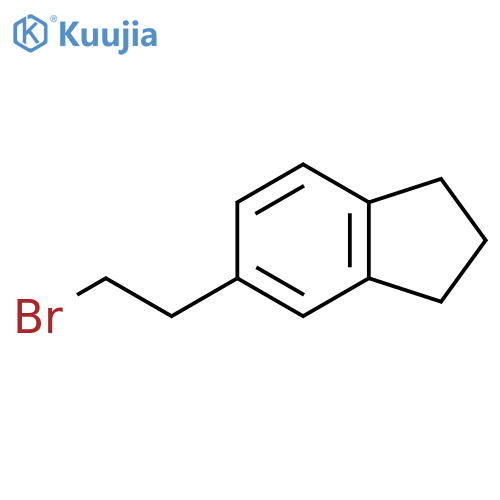

127264-13-5 structure

商品名:5-(2-bromoethyl)-2,3-dihydro-1H-indene

5-(2-bromoethyl)-2,3-dihydro-1H-indene 化学的及び物理的性質

名前と識別子

-

- 1H-Indene, 5-(2-bromoethyl)-2,3-dihydro-

- 5-(2-bromoethyl)-2,3-dihydro-1H-indene

- EN300-1911487

- SCHEMBL3452332

- 127264-13-5

- 5-(2-Bromethyl)indane

- 5-(2-Bromoethyl)indane

- 5-(2-Bromoethyl)indan

- CIRKZWSPKPEWQI-UHFFFAOYSA-N

-

- インチ: 1S/C11H13Br/c12-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8H,1-3,6-7H2

- InChIKey: CIRKZWSPKPEWQI-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C=C(CCBr)C=C2)CC1

計算された属性

- せいみつぶんしりょう: 224.02006g/mol

- どういたいしつりょう: 224.02006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- 密度みつど: 1.368±0.06 g/cm3(Predicted)

- ふってん: 281.7±9.0 °C(Predicted)

5-(2-bromoethyl)-2,3-dihydro-1H-indene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1911487-0.05g |

5-(2-bromoethyl)-2,3-dihydro-1H-indene |

127264-13-5 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1911487-0.25g |

5-(2-bromoethyl)-2,3-dihydro-1H-indene |

127264-13-5 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1911487-2.5g |

5-(2-bromoethyl)-2,3-dihydro-1H-indene |

127264-13-5 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1911487-10.0g |

5-(2-bromoethyl)-2,3-dihydro-1H-indene |

127264-13-5 | 10g |

$5283.0 | 2023-06-02 | ||

| Enamine | EN300-1911487-0.1g |

5-(2-bromoethyl)-2,3-dihydro-1H-indene |

127264-13-5 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1911487-1g |

5-(2-bromoethyl)-2,3-dihydro-1H-indene |

127264-13-5 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1911487-10g |

5-(2-bromoethyl)-2,3-dihydro-1H-indene |

127264-13-5 | 10g |

$4236.0 | 2023-09-17 | ||

| Enamine | EN300-1911487-0.5g |

5-(2-bromoethyl)-2,3-dihydro-1H-indene |

127264-13-5 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1911487-5.0g |

5-(2-bromoethyl)-2,3-dihydro-1H-indene |

127264-13-5 | 5g |

$3562.0 | 2023-06-02 | ||

| Enamine | EN300-1911487-5g |

5-(2-bromoethyl)-2,3-dihydro-1H-indene |

127264-13-5 | 5g |

$2858.0 | 2023-09-17 |

5-(2-bromoethyl)-2,3-dihydro-1H-indene 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

127264-13-5 (5-(2-bromoethyl)-2,3-dihydro-1H-indene) 関連製品

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬